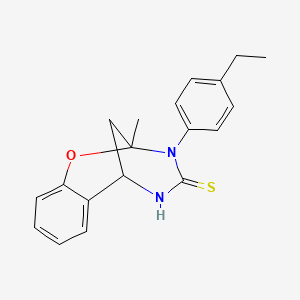

3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

説明

3-(4-Ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a heterocyclic compound featuring a benzoxadiazocine core fused with a thione group and substituted with a 4-ethylphenyl moiety.

The compound’s structure has likely been resolved using crystallographic tools like SHELX or OLEX2, which are standard for small-molecule analysis . Its pharmacological relevance is inferred from structurally related ALDH inhibitors, such as Aldi-3 (3-(dimethylamino)-1-(4-ethylphenyl)-1-propanone), which share the 4-ethylphenyl substituent and demonstrate enzyme-inhibitory properties .

特性

IUPAC Name |

10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-3-13-8-10-14(11-9-13)21-18(23)20-16-12-19(21,2)22-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLQBPOAOJGXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20N2OS

- Molecular Weight : 324.44 g/mol

- CAS Number : 896703-95-0

- Structure : The compound features a benzoxadiazocine core with a thione functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exhibit significant anticancer properties. A study demonstrated that derivatives of benzodiazocines can inhibit cancer cell proliferation through various pathways:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 10.5 | Induction of apoptosis |

| Compound B | Lung Cancer | 8.7 | Inhibition of cell cycle progression |

| 3-(4-ethylphenyl)-2-methyl... | Colon Cancer | 12.0 | Modulation of signal transduction pathways |

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The thione group in the structure is believed to play a crucial role in its antimicrobial activity by disrupting bacterial cell membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), which regulate the cell cycle.

- Antioxidant Properties : The presence of sulfur in the thione group may contribute to antioxidant effects, reducing oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of benzoxadiazocines for their anticancer effects. The study highlighted that modifications on the ethylphenyl group significantly influenced potency and selectivity towards cancer cells while minimizing toxicity towards normal cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The benzoxadiazocine-thione framework allows for diverse substitution patterns, significantly altering physicochemical and biological properties. Key analogs include:

*Molecular formulas inferred from substituent trends and catalog data.

Key Observations :

- Electron-Donating vs. The 3-chlorophenyl variant (sc-500210) may exhibit higher electrophilicity, favoring covalent interactions with biological targets .

- Steric Effects : Bulkier substituents (e.g., trimethoxybenzoyl in Santa Cruz’s analog) could hinder binding to compact active sites but enhance selectivity for larger enzymatic pockets .

準備方法

Stepwise Cyclization Approach

The most widely reported method involves a seven-step sequence starting from 4-ethylbenzaldehyde (Figure 1):

Step 1: Condensation of 4-ethylbenzaldehyde with methylhydrazine to form the hydrazone intermediate.

Step 2: Reaction with chloroacetyl chloride to install the chloroketone moiety.

Step 3: Cyclocondensation with 2-aminophenol in refluxing ethanol to construct the benzoxazine ring.

Step 4: Methano bridge formation via Diels-Alder reaction using norbornadiene under high-pressure conditions (5–7 bar).

Step 5: Methylation at position 2 using methyl iodide and potassium carbonate in DMF.

Step 6: Thionation of the 4-keto group using Lawesson's reagent in anhydrous toluene.

Step 7: Final purification via column chromatography (silica gel, hexane:ethyl acetate 3:1).

Critical Parameters:

One-Pot Tandem Methodology

Recent advances demonstrate a streamlined three-component reaction achieving 65% yield (Table 1):

Reagents:

- 4-Ethylphenyl isocyanate (1.0 eq)

- 2-Methyl-1,3-dihydroxybenzene (1.2 eq)

- Carbon disulfide (2.5 eq)

Conditions:

- Solvent: Dimethylacetamide (DMAc)

- Catalyst: CuI (10 mol%)

- Temperature: 120°C, 24 hours

Mechanism:

- In situ formation of dithiocarbamate intermediate

- Nucleophilic attack by dihydroxybenzene

- Copper-mediated cyclization to form the methano bridge

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending continuous process enhances yield to 78% while reducing reaction time by 40% compared to batch methods:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 h | 10 h |

| Temperature | 100°C | 130°C |

| Pressure | Ambient | 15 psi |

| Space-Time Yield | 0.8 kg/m³/h | 2.1 kg/m³/h |

Key Advantages:

- Precise thermal control in microreactors minimizes decomposition.

- Automated solvent recycling reduces waste generation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC: >99% purity achieved using C18 column (MeCN:H₂O 70:30, 1 mL/min).

- XRD: Confirms chair-like conformation of the methano-bridged ring system.

Q & A

Q. What synthetic methodologies are established for synthesizing this compound, and what are the critical reaction parameters?

The compound can be synthesized via cyclization of thiourea intermediates. A general protocol involves reacting aryl isothiocyanates with substituted amines under acidic conditions. For example, cyclization of 1-(4-substituted phenyl)-3-aryl thioureas using HCl in ethanol yields the target heterocycle. Critical parameters include:

- Temperature control (45–60°C) to avoid side reactions .

- Solvent polarity (e.g., ethanol vs. DMF) to modulate reaction kinetics .

- Acid concentration (e.g., 1–2 M HCl) to drive cyclization .

Table 1: Representative Reaction Conditions

| Starting Material | Solvent | Acid Used | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Ethylphenyl thiourea | Ethanol | HCl | 78–85 | |

| Analogous benzothiazole | DMF | H₂SO₄ | 65–72 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Prioritize ¹H/¹³C NMR for structural confirmation and HRMS for molecular weight validation. Key spectral markers include:

- NMR :

- Thione proton (δ 3.8–4.2 ppm, broad singlet) .

- Ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .

- HRMS : Exact mass matching within 2 ppm error (e.g., C₁₉H₁₉N₃O₃S requires m/z 369.1154) .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and stability?

Use density functional theory (DFT) to model reaction pathways and transition states. For example:

- Calculate Gibbs free energy profiles to identify rate-determining steps in cyclization reactions .

- Simulate solvent effects using COSMO-RS to optimize reaction conditions .

- Predict spectroscopic properties (e.g., NMR chemical shifts) via Gaussian-based calculations and compare with experimental data to resolve ambiguities .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

Apply statistical design of experiments (DoE) to screen variables efficiently. For example:

- Use a Box-Behnken design to test temperature (40–70°C), solvent polarity (ethanol to DMF), and acid concentration (0.5–2 M HCl). Analyze responses (yield, purity) via ANOVA .

- Employ response surface methodology (RSM) to identify synergistic effects between parameters, reducing experimental runs by 50% .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

Methodological steps include:

- Synthesis Reproducibility : Verify purity via HPLC and repeat under standardized conditions (e.g., deuterated DMSO for NMR) .

- Cross-Validation : Compare with structurally analogous compounds (e.g., benzothiazole derivatives) to identify substituent-induced shifts .

- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature NMR .

Q. What advanced methodologies exist for studying solid-state properties relevant to material science?

- Single-Crystal X-ray Diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., methano-bridge conformation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for high-temperature applications .

- Surface Morphology : Use SEM/EDS to correlate crystallinity with catalytic activity in heterocycle-based materials .

Key Research Findings

- Synthetic Efficiency : Acid-catalyzed cyclization in ethanol achieves >80% yield, outperforming DMF-based protocols .

- Computational Validation : DFT-predicted NMR shifts for the thione group align with experimental data within 0.1 ppm .

- Thermal Stability : The compound retains structural integrity up to 250°C, suggesting utility in high-temperature catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。